molecular formula C17H13NO7 B135174 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester CAS No. 197369-14-5

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester

Cat. No.: B135174
CAS No.: 197369-14-5
M. Wt: 343.29 g/mol
InChI Key: XAIMYQGVNXSMPS-UHFFFAOYSA-N
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Description

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester is an organic compound that features a benzodioxole ring system substituted with a nitrobenzoyl group and an acetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The acetic acid moiety can be esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

    Reduction: Formation of 6-(4-Aminobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester.

    Hydrolysis: Formation of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of nitrobenzoyl derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester would depend on its specific application. In medicinal chemistry, the nitro group could undergo bioreduction to form reactive intermediates that interact with biological targets. The benzodioxole ring system may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoyl Chloride: Used in the synthesis of various nitrobenzoyl derivatives.

    1,3-Benzodioxole: A core structure in many bioactive compounds.

    Methyl 4-Nitrobenzoate: A related ester with similar reactivity.

Uniqueness

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester is unique due to the combination of its benzodioxole ring system and nitrobenzoyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[6-(4-nitrobenzoyl)-1,3-benzodioxol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO7/c1-23-16(19)7-11-6-14-15(25-9-24-14)8-13(11)17(20)10-2-4-12(5-3-10)18(21)22/h2-6,8H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIMYQGVNXSMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328047
Record name Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197369-14-5
Record name Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3,4-methylenedioxyphenylacetate (5.4 g, 28 mmol) in ClCH2CH2Cl (100 mL) was added 4-nitrobenzoic acid (7.2 g, 43 mmol) and P2O5 (18 g) at room temperature under argon. The mixture was refluxed for 28 h, cooled to room temperature, then cold water was added slowly. The resulting mixture was carefully neutralized with solid K2CO3, and extracted with 1:1 hexane/EtOAc (2×300 mL). The combined extracts were washed with water and brine, and dried over Na2SO4. The solvent was removed in vacuo and the resulting residue was separated by chromatography (3:1 hexane/EtOAc) to afford the title compound as a yellow solid (4.7 g, 14 mmol, 50%). 1H NMR (CDCl3) 8.32 (d, 2H, J=8.5), 7.92 (d, 2H, J=8.5), 6.85 (s, 1H), 6.81 (s, 1H), 6.07 (s, 2H), 3.88 (s, 2H), 3.63 (s, 3H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

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